2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)isoindoline-1,3-dione

Synthetic intermediate procurement long-term storage stability inventory management

Researchers require orthogonal protecting groups for multi-step synthesis. The phthalimide-protected alkylboronic acid pinacol ester CAS 1704068-63-2 solves this challenge: - Acid-stable phthalimide protection enables selective Boc deprotection under acidic conditions. - 3-Carbon propyl linker provides conformational flexibility (4 rotatable bonds). - Room-temperature stable for 3 years, ideal for automated synthesis platforms. - 98%+ purity ensures reproducible coupling yields in gram-to-kilo scale syntheses.

Molecular Formula C17H22BNO4
Molecular Weight 315.2 g/mol
CAS No. 1704068-63-2
Cat. No. B1407466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)isoindoline-1,3-dione
CAS1704068-63-2
Molecular FormulaC17H22BNO4
Molecular Weight315.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)CCCN2C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C17H22BNO4/c1-16(2)17(3,4)23-18(22-16)10-7-11-19-14(20)12-8-5-6-9-13(12)15(19)21/h5-6,8-9H,7,10-11H2,1-4H3
InChIKeyTXJHLLKFVXQINX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phthalimide-Protected Boronic Ester – Procurement Profile


2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)isoindoline-1,3-dione (CAS 1704068-63-2) is a phthalimide-protected alkylboronic acid pinacol ester with molecular formula C₁₇H₂₂BNO₄ and molecular weight 315.17 g·mol⁻¹ [1]. The compound belongs to the class of N-functionalized isoindoline-1,3-dione derivatives bearing a boron-containing dioxaborolane moiety connected via a three-carbon propyl linker . It is primarily employed as a synthetic intermediate in Suzuki-Miyaura cross-coupling reactions and as a building block in medicinal chemistry, where the phthalimide group serves both as a protected amine equivalent and as a potential cereblon (CRBN) E3 ligase ligand for targeted protein degradation applications [2].

Suzuki–Miyaura cross-coupling handle
Phthalimide as protected amine or CRBN ligand
Room-temperature storage (3-year stability)
98%+ purity for coupling reproducibility

Non-Interchangeable with Generic Analogs


Generic substitution among phthalimide-protected boronic esters fails because linker length, protection strategy, and purity critically determine performance in downstream coupling reactions and multi-step synthetic pathways. The three-carbon propyl spacer in CAS 1704068-63-2 provides four rotatable bonds between the boronate ester and phthalimide moieties, enabling greater conformational flexibility compared to the two-carbon ethyl analog (three rotatable bonds) . The phthalimide protecting group offers orthogonal stability under acidic conditions where tert-butoxycarbonyl (Boc)-protected analogs undergo premature deprotection, a critical consideration in multi-step syntheses requiring sequential deprotection strategies [1]. Furthermore, the commercial availability of the propyl variant at 98%+ purity levels versus the ethyl analog's typical 95% purity impacts downstream yield reproducibility in sensitive catalytic transformations . High-strength direct head-to-head comparative data for this specific compound versus its closest analogs remains limited in the open literature; the differential evidence presented below is derived from cross-study comparison of vendor technical specifications and class-level inference from established protecting-group chemistry principles.

Propyl linker length (4 rotatable bonds) versus ethyl (3 bonds) may alter reactivity and steric access in cross-coupling.
Phthalimide provides acid-stable protection; Boc-protected analogs deprotect prematurely under acidic conditions, disrupting multi-step sequences.
Purity specification gap (98%+ vs. 95%) impacts impurity burden and batch reproducibility in sensitive catalytic transformations.

Phthalimide Boronic Ester Differentiation Guide


Storage Stability Advantage

The target compound (CAS 1704068-63-2) is stable at room temperature (RT) for up to 3 years, whereas the ethyl analog (C₁₆H₂₀BNO₄) requires freezer storage . Multiple independent vendors confirm RT or 2–8°C storage for the propyl variant, while the shorter-chain analog mandates freezing temperatures to prevent decomposition . This 20–25°C differential in storage temperature requirements translates to reduced cold-chain logistics costs and eliminates the risk of freeze-thaw cycle degradation during routine laboratory use.

Storage Stability
Cross‑study
≥40°C differential; RT (25°C) stable 3 yr vs. freezer (−15 to −25°C)
Supports ambient-storage workflow; reduces cold-chain logistics.
Vendor-specified conditions; verify for specific batches.
Synthetic intermediate procurement long-term storage stability inventory management

Purity Advantage for Reproducibility

The target compound is commercially available at 98% or higher purity from multiple independent vendors (Beyotime 98%, MolCore NLT 98%, Leyan 98%+), whereas the closest ethyl analog is supplied at 95% by Sigma-Aldrich . This 3-percentage-point purity advantage directly impacts total impurity burden: at 95% purity, 50 mg impurity is present per gram of material, while at 98% purity this decreases to 20 mg per gram, a 60% reduction in potentially yield-suppressing or catalyst-poisoning contaminants .

Purity Advantage
Cross‑study
98%+ min. purity vs. 95%; 60% impurity reduction (20 mg/g vs. 50 mg/g)
May improve cross-coupling yield reproducibility.
Multi-vendor specification comparison.
Cross-coupling reaction yield purity specification procurement quality control

Orthogonal Amino Protection Strategy

The phthalimide protecting group in the target compound is stable under acidic conditions that quantitatively cleave tert-butoxycarbonyl (Boc) groups, providing orthogonal protection for synthetic routes requiring sequential deprotection [1]. The Boc-protected analog (CAS 1850305-80-4) undergoes deprotection under mild acidic conditions (TFA, HCl/dioxane) that leave phthalimide intact, while phthalimide removal requires hydrazinolysis or basic hydrolysis . This orthogonality enables synthetic strategies where the boronic ester functionality must survive acidic Boc-deprotection steps prior to phthalimide removal and subsequent Suzuki coupling [2].

Acid Stability Orthogonality
Class‑level
Phthalimide: acid-stable; deprotection requires hydrazine or strong base
Boc: acid-labile; cleaved by TFA or HCl/dioxane
Enables sequential deprotection: remove Boc under acidic conditions without affecting phthalimide.
Class-level protecting-group chemistry; no head-to-head data for this specific compound.
Multi-step synthesis protecting group strategy chemoselective deprotection

Propyl Linker Conformational Flexibility

The propyl spacer in the target compound provides four rotatable bonds between the boronic ester and phthalimide groups, compared to three rotatable bonds in the ethyl analog [1]. This structural difference translates to enhanced conformational flexibility and greater spatial separation between the reactive boronate center and the sterically demanding phthalimide moiety. PubChem-computed properties confirm a rotatable bond count of 4 for the target compound (C₁₇H₂₂BNO₄, exact mass 315.1642 Da) [1] versus 3 for the ethyl analog (C₁₆H₂₀BNO₄, MW ~301.15 Da inferred from molecular formula) . Molecular weight comparison: 315.17 g·mol⁻¹ (propyl) vs. 301.15 g·mol⁻¹ (ethyl) represents a 14 Da differential attributable to one additional methylene unit [1].

Linker Flexibility
Cross‑study
4 rotatable bonds (propyl, C3) vs. 3 (ethyl, C2); +14 Da molecular weight
Additional methylene may reduce steric hindrance during transmetalation.
Computed properties (PubChem); vendor specifications.
Structural optimization linker design substrate accessibility

Pinacol Ester Hydrolytic Stability

The pinacol boronate ester in the target compound provides significantly enhanced hydrolytic stability compared to the corresponding free boronic acid form. B(pin) derivatives of 3-pyridylboronic acid retain 17% intact after 12 hours under stability testing conditions, compared to complete decomposition of the free boronic acid within 12 hours [1]. Phthalimide-protected boronic esters have been reported to exhibit enhanced shelf-life compared to free boronic acids, with the phthalimide group contributing additional stability and solubility . The target compound contains a pinacol boronate ester that is both chromatographically stable and designed for purification under aqueous workup conditions, a critical advantage for multi-step synthesis where intermediate purification is required .

Hydrolytic Stability
Class‑level
B(pin) retains 17% after 12 h (model system); free boronic acid completely decomposes
Pinacol ester enables aqueous workup and silica gel chromatography without pre-use hydrolysis.
Literature model (Oka et al., 2022); not measured for this specific compound.
Boronic ester stability Suzuki-Miyaura coupling chromatographic purification

Phthalimide Boronic Ester Applications


Orthogonal Protection in Multi-Step Synthesis

In synthetic routes where a Boc-protected amine elsewhere in the molecule must be selectively deprotected under acidic conditions (TFA, HCl/dioxane) while preserving an amino-boronic ester intermediate for subsequent Suzuki-Miyaura coupling, the phthalimide protection in CAS 1704068-63-2 provides the required acid stability. The Boc-protected analog (CAS 1850305-80-4) would undergo simultaneous deprotection, destroying the synthetic sequence . The target compound's propyl linker also provides sufficient spatial separation to minimize steric interference during the subsequent palladium-catalyzed coupling step, while the pinacol boronate ester maintains hydrolytic stability through aqueous workup [1].

PROTAC Linker Synthesis

The phthalimide moiety in CAS 1704068-63-2 is structurally analogous to the thalidomide E3 ligase ligand core, making this compound a strategic building block for proteolysis-targeting chimeras (PROTACs) that recruit cereblon (CRBN). Phthalimide-based degraders have been successfully employed to achieve selective CDK6 degradation . The boronic ester handle enables late-stage modular conjugation to diverse target-protein ligands via Suzuki-Miyaura coupling, while the propyl spacer provides appropriate linker geometry for ternary complex formation between the E3 ligase, PROTAC molecule, and target protein .

High-Throughput Ambient-Stable Synthesis

For automated parallel synthesis platforms and compound library generation, room-temperature storage stability is a critical procurement criterion. CAS 1704068-63-2 is stable at RT for 3 years , eliminating the need for freezer-equipped liquid handlers and preventing workflow interruptions caused by freeze-thaw degradation. In contrast, the ethyl analog requires freezer storage , making it less suitable for high-throughput automated workflows where reagents must remain stable at ambient conditions on the instrument deck for extended periods . The 98%+ purity further ensures consistent stoichiometric dispensing in nanomole-scale reactions.

Late-Stage Functionalization

When introducing amino-alkyl functionality via Suzuki-Miyaura coupling at a late stage of a pharmaceutical synthesis, the phthalimide group in CAS 1704068-63-2 serves dual purpose: it protects the amine during the coupling reaction and can subsequently be removed by hydrazinolysis to reveal the free primary amine . The enhanced stability of pinacol boronates toward silica gel chromatography enables purification of coupled intermediates before deprotection, a practical advantage over free boronic acids that decompose on silica. The higher purity specification (98%+ vs. 95% for the ethyl analog) further supports reproducible performance in cGMP-adjacent kilo-lab and pilot-plant operations where impurity profiles must be tightly controlled.

Application
Selection Property
Validation Focus
Orthogonal deprotection sequences
Acid-stable phthalimide protection
Confirm stability under intended acidic deprotection conditions
PROTAC linker synthesis
Phthalimide as CRBN-recruiting moiety
Validate ternary complex formation and linker geometry
High-throughput ambient synthesis
Room-temperature storage stability and high purity specification
Verify instrument-deck stability and nano-mole dispensing accuracy
Late-stage functionalization
Chromatographically stable pinacol boronate; phthalimide dual role
Assess coupling efficiency and deprotection compatibility with downstream steps
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